molecular formula C7H13N3O2S B3043840 N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide CAS No. 936083-53-3

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Cat. No.: B3043840
CAS No.: 936083-53-3
M. Wt: 203.26 g/mol
InChI Key: OBAIQRBLSRFFNG-UHFFFAOYSA-N
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Description

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It has a molecular formula of C7H13N3O2S and a molecular weight of 203.26 g/mol. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide typically involves the cyclization of amido-nitriles. One such method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide include other substituted imidazoles such as:

  • 1-methylimidazole
  • 2-methylimidazole
  • 4-methylimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct physical and chemical properties. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

N,N,1,2-tetramethylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6-8-7(5-10(6)4)13(11,12)9(2)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAIQRBLSRFFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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